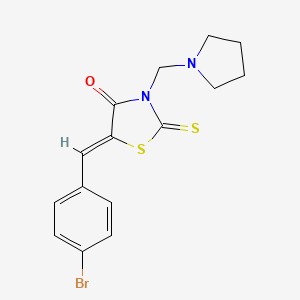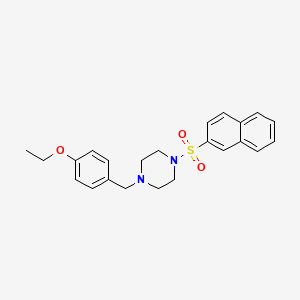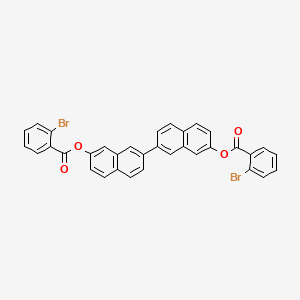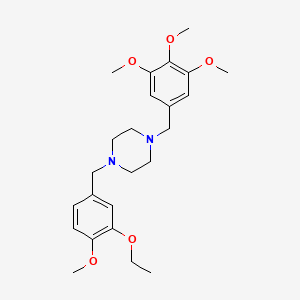![molecular formula C20H32N2O3 B10888012 4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10888012.png)
4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dimethoxybenzyl group and a morpholine ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the 2,4-Dimethoxybenzyl Group: This step involves the alkylation of the piperidine ring with 2,4-dimethoxybenzyl chloride under basic conditions.
Formation of the Morpholine Ring: The morpholine ring is introduced through a cyclization reaction involving a suitable diol and an amine.
Final Coupling: The final step involves coupling the substituted piperidine and morpholine rings under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxybenzyl)piperidine: Similar in structure but lacks the morpholine ring.
N-Benzylpiperidine: Contains a benzyl group but lacks the dimethoxy substitutions and morpholine ring.
2,6-Dimethylmorpholine: Contains the morpholine ring with methyl substitutions but lacks the piperidine and benzyl groups.
Uniqueness
4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is unique due to the combination of its piperidine and morpholine rings, along with the specific substitutions on the benzyl group
Properties
Molecular Formula |
C20H32N2O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H32N2O3/c1-15-12-22(13-16(2)25-15)18-7-9-21(10-8-18)14-17-5-6-19(23-3)11-20(17)24-4/h5-6,11,15-16,18H,7-10,12-14H2,1-4H3 |
InChI Key |
VIUNDWBJIPFQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[2,4-dichloro-5-(diethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10887931.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887937.png)

![3-Cyclohexyl-1-[4-(3-cyclohexyl-propionyl)-2,5-dimethyl-piperazin-1-yl]-propan-1-one](/img/structure/B10887953.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887965.png)
![4-[(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10887967.png)
![(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887970.png)
![4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol](/img/structure/B10887975.png)


![(5Z)-2-(butylamino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10887982.png)
![{4-bromo-2-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10887988.png)

![Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10888001.png)
